

chemical structure and properties of 3,4,6-trichlorocatechol

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Compound of Interest

Compound Name: 3,4,6-Trichlorocatechol

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An In-depth Technical Guide to 3,4,6-Trichlorocatechol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **3,4,6-trichlorocatechol**. It is a significant metabolite of chlorinated aromatic compounds, such as the pesticide 2,4,5-trichlorophenol. This document includes key physicochemical data, detailed experimental protocols for analysis and synthesis, and visual diagrams of its metabolic formation and mechanism of toxicity. The information is intended to support research and development activities related to toxicology, environmental science, and drug discovery.

Chemical Structure and Identification

3,4,6-Trichlorocatechol, a member of the trichlorocatechol class, is an aromatic compound characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 2 (a catechol structure) and three chlorine atoms at positions 3, 4, and 6.

Table 1: Chemical Identifiers for **3,4,6-Trichlorocatechol**

Identifier	Value	Reference
IUPAC Name	3,4,6-trichlorobenzene-1,2-diol	[1] [2]
Synonyms	3,4,6-Trichloro-1,2-benzenediol, 3,4,6-Trichloropyrocatechol	[1]
CAS Number	32139-72-3	[1] [3]
Molecular Formula	C ₆ H ₃ Cl ₃ O ₂	[3] [4]
Molecular Weight	213.45 g/mol	[3]
Canonical SMILES	<chem>C1=C(C(=C(C(=C1Cl)Cl)O)O)Cl</chem>	[4]
InChI	InChI=1S/C6H3Cl3O2/c7-2-1-3(8)5(10)6(11)4(2)9/h1,10-11H	[1] [2]

| InChIKey | LZHZRJKVYOHNTJ-UHFFFAOYSA-N |[\[1\]](#)[\[2\]](#) |

Physicochemical Properties

Experimental physicochemical data for **3,4,6-trichlorocatechol** are not readily available in the reviewed literature. However, data for related chlorinated phenols and catechols are presented below for context and comparison. The properties of these compounds are heavily influenced by the number and position of chlorine substituents. Generally, increasing chlorination is associated with increased toxicity.[\[5\]](#)

Table 2: Physicochemical Properties of **3,4,6-Trichlorocatechol** and Related Compounds

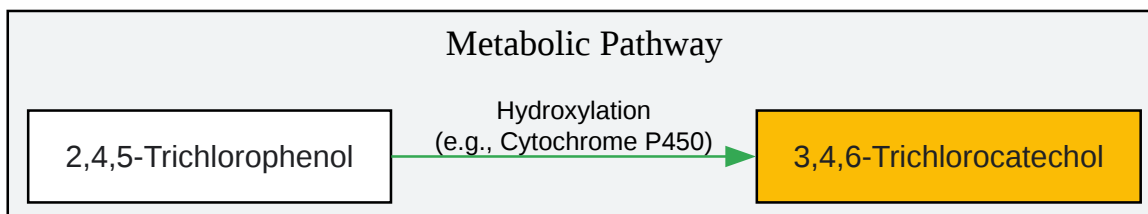
Property	3,4,6-Trichlorocatechol	3,4,5-Trichlorophenol	2,4,6-Trichlorophenol	Tetrachlorocatechol
Molecular Weight (g/mol)	213.45	197.45[6]	197.45[7]	247.9[8]
Melting Point (°C)	Data not available	101[6]	69[7]	Data not available
Boiling Point (°C)	Data not available	275-277 at 746 mmHg[6]	246[7]	Data not available
Water Solubility	Data not available	Data not available	0.800 g/L at 25°C[7]	Data not available
log Kow (Octanol-Water Partition)	3.5 (Predicted)[4]	4.01[6]	3.69[7]	Data not available

| pKa | Data not available | 7.84[6] | 6.23 at 25°C[7] | Data not available |

Biological Activity and Toxicology

Metabolic Formation

3,4,6-Trichlorocatechol is a known metabolite of the industrial pollutant 2,4,5-trichlorophenol. [9] The metabolic conversion is a critical step in the bioactivation of the parent compound, leading to a more reactive and potentially more toxic intermediate. This hydroxylation is a common detoxification pathway for phenols, though in this case, it leads to a product with significant biological activity.

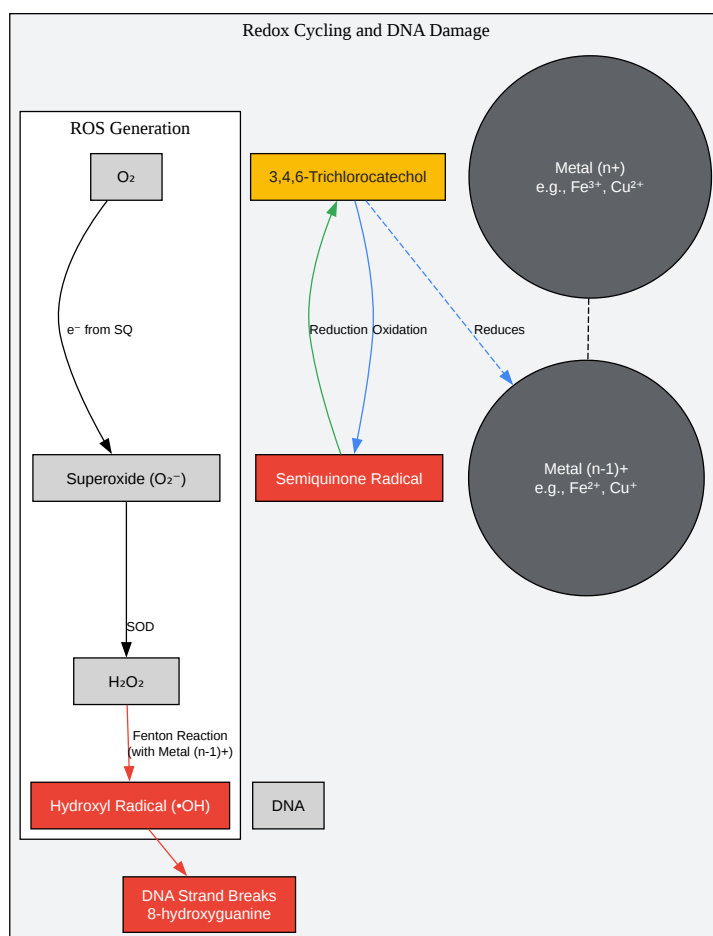


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Caption: Metabolic conversion of 2,4,5-Trichlorophenol to **3,4,6-Trichlorocatechol**.

Mechanism of Toxicity: DNA Damage

Catechol derivatives are known to induce DNA damage.[10] The toxicity of **3,4,6-trichlorocatechol** is linked to its ability to undergo redox cycling, particularly in the presence of transition metal ions like copper (Cu^{2+}) or iron (Fe^{3+}). This process generates a semiquinone radical and reactive oxygen species (ROS), such as superoxide (O_2^-) and hydroxyl radicals ($\bullet\text{OH}$). These highly reactive species can lead to oxidative stress, causing DNA strand breaks and the formation of adducts like 8-hydroxyguanine (8-OHG), a marker of oxidative DNA damage.[10][11]

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Caption: Proposed mechanism of **3,4,6-trichlorocatechol**-induced DNA damage via redox cycling.

Experimental Protocols

Protocol for Synthesis (Proposed)

A specific, detailed experimental protocol for the synthesis of **3,4,6-trichlorocatechol** is not readily available in the reviewed literature. A plausible route would involve the direct chlorination of catechol or the hydroxylation of 1,2,4-trichlorobenzene. The following is a representative protocol for the chlorination of a phenolic compound, which can be adapted.

Objective: To synthesize **3,4,6-trichlorocatechol** via chlorination of a suitable precursor.

Materials:

- 1,2-dihydroxybenzene (Catechol) or a partially chlorinated catechol.
- Chlorinating agent (e.g., sulfuryl chloride (SO_2Cl_2), chlorine gas).
- Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride).
- Catalyst (optional, e.g., AlCl_3 , FeCl_3).
- Sodium bicarbonate solution (saturated).
- Anhydrous magnesium sulfate (MgSO_4).
- Silica gel for column chromatography.
- Solvents for chromatography (e.g., hexane, ethyl acetate).

Procedure:

- Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N_2 or Ar), dissolve the catechol precursor in the anhydrous solvent.

- Chlorination: Cool the solution in an ice bath (0°C). Slowly add the chlorinating agent (e.g., 3-4 equivalents of sulfuryl chloride) dropwise over 1-2 hours with continuous stirring. If a catalyst is used, it should be added prior to the chlorinating agent.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Workup: Once the reaction is complete, quench it by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate **3,4,6-trichlorocatechol**.
- Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Protocol for Trace Analysis in Water by GC-MS/MS

This protocol is adapted from a validated method for the analysis of various chlorophenolic compounds in water.^[12]

Objective: To detect and quantify **3,4,6-trichlorocatechol** in a water sample using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) after derivatization.

Materials:

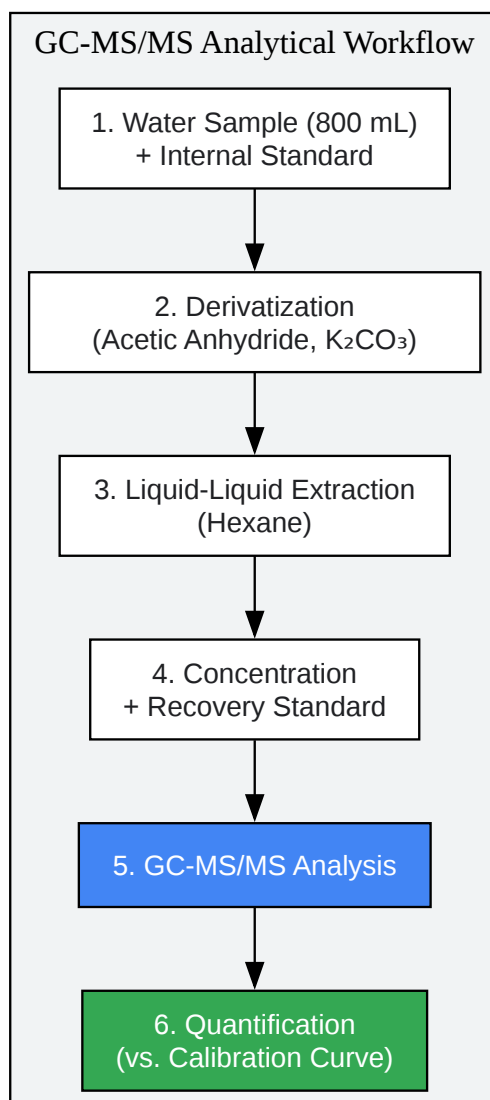
- Water sample (e.g., 800 mL).
- Internal standards (e.g., ^{13}C -labeled chlorophenolics).
- Potassium carbonate (K_2CO_3) buffer.

- Acetic anhydride (for derivatization).
- Hexane (for extraction).
- GC-MS/MS system.

Procedure:

- Sample Preparation:
 - Place an 800 mL aliquot of the water sample into a 1 L amber bottle.
 - Spike the sample with an appropriate amount of labeled internal standard solution.
- Derivatization and Extraction:
 - Add 25 mL of K_2CO_3 buffer and 25 mL of acetic anhydride to the sample bottle. This converts the polar catechol to a less polar, more volatile acetate ester.
 - Add 100 mL of hexane to the bottle.
 - Place the bottle on a mechanical roller and mix overnight (at least 16 hours) for extraction.
 - Allow the aqueous and organic layers to separate for approximately 5 minutes.
 - Carefully collect the top organic (hexane) layer.
 - Perform a second extraction by adding another 50 mL of hexane to the aqueous layer and rolling for 1 hour. Collect the organic layer and combine it with the first extract.
- Concentration:
 - Concentrate the combined organic layers using a suitable evaporator (e.g., Rocket Evaporator) and adjust the final volume to 25 mL.
 - Add a recovery standard to the final extract.
- GC-MS/MS Analysis:

- Transfer the final sample to an autosampler vial.
- Inject an aliquot (e.g., 1 μ L) into the GC-MS/MS system.
- GC Conditions (Representative):
 - Column: HP-5ms (or equivalent)
 - Injector Temperature: 250°C
 - Oven Program: Start at 40°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
 - Carrier Gas: Helium.
- MS/MS Conditions (Representative):
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for 3,4,6-trichloro-diacetoxybenzene would need to be determined.
- Quantification:
 - Create a calibration curve using standards prepared in a similar matrix.
 - Quantify the concentration of **3,4,6-trichlorocatechol** in the sample by comparing its peak area relative to the internal standard against the calibration curve.



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Caption: Workflow for the trace analysis of **3,4,6-trichlorocatechol** in water.

Summary and Conclusion

3,4,6-Trichlorocatechol is a biologically significant metabolite of chlorinated phenols. While comprehensive experimental data on its intrinsic physicochemical properties are sparse, its toxicological profile indicates a potential for inducing significant cellular damage through oxidative stress and DNA damage. The mechanisms involve metabolic activation from precursor pollutants and subsequent redox cycling. Standard analytical techniques like GC-MS/MS are suitable for its detection at trace levels in environmental samples. This guide

provides foundational information and protocols to aid researchers in the study of this compound and its impact on biological and environmental systems.

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